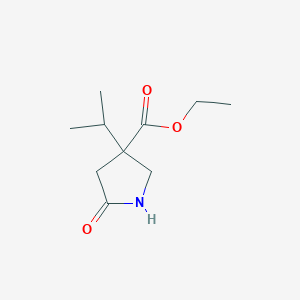

Ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-oxo-3-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-4-14-9(13)10(7(2)3)5-8(12)11-6-10/h7H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJJFEISRGETBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)NC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803580-58-6 | |

| Record name | ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation and Chiral Catalysts

A prominent approach involves catalytic hydrogenation of pyrrole or pyrrolidine precursors under hydrogen pressure in the presence of chiral catalysts to achieve stereoselective reduction and cyclization.

- Procedure:

- Starting from benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, the reaction is carried out in a solvent mixture of ethanol and DMF.

- The reaction vessel is pressurized with hydrogen gas (1.4–1.5 MPa) and heated to approximately 50 °C.

- A chiral catalyst (e.g., a chiral metal complex) and sodium ethoxide base are employed to promote reduction and stereoselective cyclization.

- The reaction yields a protected pyrrolidine intermediate, which can be further processed to the ethyl ester derivative.

- The esterification step involves the dropwise addition of ethyl ester reagents at low temperatures (-70 °C), followed by stirring and quenching with acetic acid and ethyl acetate.

Esterification of 5-Oxopyrrolidine-3-carboxylic Acid

- The free carboxylic acid form of 5-oxopyrrolidine-3-carboxylic acid derivatives is esterified using ethanol or methanol in the presence of catalytic amounts of sulfuric acid.

- This acid-catalyzed esterification proceeds under reflux conditions, yielding the corresponding ethyl or methyl esters with high efficiency.

- The esterification is a key step to obtain the ethyl ester functional group of the target compound.

Use of Chiral Auxiliaries and Cyclization

- Pent-2-ynoic acid or its derivatives are reacted with optically active chiral auxiliaries such as camphorsultam to induce chirality.

- The resulting amide intermediates undergo cyclization to form the pyrrolidine ring.

- This method allows for the preparation of enantiomerically enriched pyrrolidine-3-carboxylates, including ethyl esters.

- Reaction conditions typically involve controlled temperatures ranging from 0 °C to reflux in solvents such as methanol, ethanol, or isopropanol.

- The process may include the formation of mixed anhydrides (e.g., with pivaloyl chloride) to activate the acid derivatives before coupling with chiral auxiliaries.

Hydrazide Formation and Subsequent Functionalization

- Although more common for related pyrrolidine derivatives, conversion of esters to hydrazides via reaction with hydrazine hydrate in refluxing propan-2-ol is a standard step.

- This intermediate can be further functionalized, but for the ethyl ester target compound, this step is usually a side route or for derivative synthesis.

Reaction Conditions and Solvent Systems

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Chiral catalyst, sodium ethoxide, hydrogen gas | Ethanol, DMF | 50 °C, 1.4–1.5 MPa H2 | Hydrogen pressure critical for reaction |

| Esterification | Sulfuric acid catalyst, ethanol | Ethanol | Reflux (approx. 78 °C) | Acid-catalyzed esterification |

| Chiral auxiliary coupling | Pent-2-ynoic acid derivative, camphorsultam | Methanol, ethanol, or IPA | 0 °C to reflux | Mixed anhydride intermediate sometimes used |

| Hydrazide formation | Hydrazine hydrate | Propan-2-ol | Reflux | For derivative synthesis |

Yields and Purification

- Esterification reactions typically yield esters in the range of 60–80% after purification by recrystallization or chromatography.

- Catalytic hydrogenation steps achieve high stereoselectivity with yields often exceeding 70%, depending on catalyst and conditions.

- Purification involves solvent extraction, acid-base workup, and crystallization to isolate the pure ethyl ester.

Analytical and Structural Confirmation

- The synthesized ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate is characterized by:

- 1H and 13C NMR spectroscopy: Signals corresponding to the ethyl ester group, isopropyl substituent, and pyrrolidine ring.

- IR spectroscopy: Characteristic carbonyl (C=O) stretching near 1700 cm⁻¹.

- Mass spectrometry: Molecular ion peak confirming molecular weight.

- Chiral HPLC or optical rotation: To confirm stereochemistry when chiral catalysts or auxiliaries are used.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic hydrogenation | Chiral catalyst, H2, ethanol/DMF, NaOEt | High stereoselectivity, scalable | Requires high-pressure equipment |

| Acid-catalyzed esterification | Sulfuric acid, ethanol reflux | Simple, efficient ester formation | Possible side reactions if uncontrolled |

| Chiral auxiliary coupling | Pent-2-ynoic acid derivatives, camphorsultam | Enantioselective, high purity | Multi-step, requires chiral auxiliaries |

| Hydrazide intermediate route | Hydrazine hydrate, reflux in propan-2-ol | Useful for derivatives | Not direct for target ester synthesis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable in the development of complex organic molecules.

Organic Transformations

The compound can be utilized as a precursor for synthesizing other pyrrolidine derivatives. It can undergo reactions such as:

- Alkylation : Introducing alkyl groups to modify its properties.

- Reduction : Converting the carbonyl group into alcohols or other functional groups.

These transformations are crucial for creating libraries of compounds for biological testing and drug discovery.

Biological Research Applications

Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Studies have explored the antimicrobial properties of derivatives based on this compound. For instance, modified pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi, suggesting that ethyl 5-oxo-pyrrolidine derivatives could be developed into new antimicrobial agents .

Anticancer Properties

Recent studies have focused on the anticancer potential of similar compounds. For example, derivatives of 5-oxopyrrolidine have been tested against various cancer cell lines, revealing promising cytotoxic effects comparable to established chemotherapeutics like cisplatin . This highlights the compound's potential as a lead structure for anticancer drug development.

Pharmaceutical Applications

This compound is being investigated as a potential drug candidate due to its unique structural features and biological activities.

Drug Development

The compound's ability to modulate specific biological pathways makes it an attractive candidate for drug development. Its derivatives are being studied for their interactions with molecular targets involved in various diseases, including cancer and infections .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound can serve as an intermediate in the synthesis of agrochemicals.

Intermediates for Pesticides

The compound can be utilized in the synthesis of active ingredients for pesticides and herbicides, enhancing agricultural productivity while ensuring environmental safety . Its role as an intermediate allows for the development of more effective agrochemical formulations.

Case Study: Antimicrobial Activity

A study conducted on various derivatives of ethyl 5-oxo-pyrrolidine revealed that certain modifications significantly enhanced antimicrobial activity against resistant strains of bacteria . This research underscores the importance of structural modifications in optimizing biological activity.

Case Study: Anticancer Activity

In vitro studies demonstrated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for future drug candidates derived from ethyl 5-oxo-pyrrolidine .

Mechanism of Action

The mechanism of action of ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity and function. The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the pyrrolidine-3-carboxylate family, which includes diverse derivatives with varying substituents. Below is a comparative analysis with structurally related compounds:

Physical and Chemical Properties

Biological Activity

Ethyl 5-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylate (C₁₀H₁₇NO₃) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in treating various diseases.

Overview of the Compound

This compound is characterized by its unique pyrrolidine structure, which contributes to its reactivity and biological properties. The compound has a molecular weight of 199.25 g/mol and is synthesized through various methods, including cyclization of amino acid derivatives under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The presence of the pyrrolidine ring allows for hydrogen bonding and hydrophobic interactions with proteins, influencing their function and activity.

Key Biological Activities

-

Antimicrobial Activity :

- Recent studies have shown that derivatives of 5-oxopyrrolidine exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile .

- Structure-dependent antimicrobial activity has been demonstrated, indicating that modifications to the core structure can enhance efficacy against multidrug-resistant pathogens .

-

Anticancer Activity :

- The compound has shown promising results in vitro against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. In these studies, treatment with this compound resulted in reduced cell viability, comparable to established chemotherapeutics like cisplatin .

- The anticancer mechanism appears to involve induction of cytotoxicity through apoptosis pathways, highlighting its potential as a lead compound for cancer therapy .

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives reveals that this compound possesses distinct biological activities due to its specific substitution pattern.

| Compound Type | Biological Activity | Notable Effects |

|---|---|---|

| Pyrrolidine Derivatives | Antimicrobial, Anticancer | Effective against Gram-positive pathogens |

| Proline Derivatives | Limited Anticancer Activity | Generally lower potency compared to oxopyrrolidines |

| Pyrrolizines | Varied Biological Properties | Often more complex interactions with enzymes |

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of several derivatives of 5-oxopyrrolidine against clinically significant pathogens. The compounds were screened using the broth microdilution technique, revealing significant activity against S. aureus strains resistant to common antibiotics .

Case Study 2: Anticancer Properties

In another investigation, A549 cells were treated with this compound at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to those seen with traditional chemotherapeutic agents .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituents on the pyrrolidine ring. The carbonyl (C=O) at C5 appears at δ ~170–175 ppm, while the ester (COOEt) resonates at δ ~165–170 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 227.116 for C₁₁H₁₇NO₃⁺) and fragmentation patterns (e.g., loss of COOEt group) .

- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and N–H (if present, ~3300 cm⁻¹) validate functional groups .

How can discrepancies between spectroscopic data and crystallographic results be resolved?

Advanced

Contradictions often arise from dynamic conformational changes (e.g., ring puckering) or solvent-induced polymorphism. To address this:

- Perform variable-temperature NMR to detect conformational equilibria (e.g., envelope vs. twist-boat puckering in pyrrolidine rings) .

- Use DFT calculations (B3LYP/6-31G*) to compare optimized gas-phase structures with X-ray geometries. For example, Cremer-Pople parameters (Q, θ, φ) quantify puckering amplitudes and phases .

- Validate hydrogen bonding networks via Hirshfeld surface analysis to reconcile crystallographic packing effects with solution-state NMR data .

What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Q. Advanced

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09) to identify nucleophilic (C3) or electrophilic (C5) sites. For pyrrolidine derivatives, the carbonyl oxygen often acts as a Lewis base .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in ethanol or water) to predict regioselectivity in ring-opening reactions.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation effects (e.g., between the ester group and pyrrolidine ring) to explain stability trends .

What strategies enable enantioselective synthesis of this compound?

Q. Advanced

- Chiral Phosphine Catalysts : Utilize P-stereogenic ligands (e.g., (R)-BINAP) in annulation reactions to induce axial chirality .

- Dynamic Kinetic Resolution (DKR) : Combine chiral auxiliaries (e.g., Evans’ oxazolidinones) with Lewis acids (e.g., Mg(OTf)₂) to control stereochemistry during cyclization .

- Crystallization-Induced Asymmetric Transformation : Recrystallize racemic mixtures in chiral solvents (e.g., (S)-limonene) to isolate enantiopure crystals .

What challenges arise during purification, and how are they mitigated?

Q. Basic

- Hydroscopicity : The compound may form hydrates (e.g., 1.25-hydrate structures), requiring drying under vacuum (40°C, 24 h) .

- Byproduct Formation : Silica gel chromatography (hexane/EtOAc gradient) removes unreacted allenoates or imines. For hydrochloride salts, neutralize with NaHCO₃ before extraction .

- Low Solubility : Use polar aprotic solvents (DMF or DMSO) for recrystallization, but avoid prolonged heating to prevent ester hydrolysis .

How is the biological activity of derivatives of this compound assessed in pharmacological studies?

Q. Advanced

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorophenyl or pyridyl groups) at C3 or C5 and evaluate inhibition of enzymes (e.g., kinases or proteases) via IC₅₀ assays .

- Molecular Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., COX-2 or HIV-1 protease). Focus on hydrogen bonds between the carbonyl group and catalytic residues .

- In Vivo Pharmacokinetics : Administer radiolabeled derivatives (¹⁴C or ³H) to study absorption/metabolism. Monitor esterase-mediated hydrolysis in plasma using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.